2-Buten-2-ylboronic acid pinacol ester
Overview
Description
2-Buten-2-ylboronic acid pinacol ester is a useful research compound. Its molecular formula is C10H19BO2 and its molecular weight is 182.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 2-Iodoazulenes : Azulen-2-ylboronic acid pinacol ester, similar in structure to 2-Buten-2-ylboronic acid pinacol ester, has been used for the iododeboronation with copper(I) iodide, enabling the efficient synthesis of 2-iodoazulene, a compound starting from azulene (Narita et al., 2018).
Creation of Blue Amino Acids : In research involving azulen-1-ylboronic acid pinacol ester, a compound undergoing a Petasis reaction to yield azulenylglycine derivatives, a characteristic color change from violet to blue was observed due to altered π-conjugation (Murafuji et al., 2016).
Suzuki Cross-Coupling Reactions : The 2-TIPS-oxazol-5-ylboronic acid pinacol ester has shown reactivity in Suzuki cross-coupling reactions to produce various 5-(het)aryloxazoles, demonstrating tolerance for a range of functions on the aryl moiety (Primas et al., 2009).
Synthesis of Pinacol Esters : The synthesis of 1-alkyl-1H-pyrazol-4-yl and 5-ylboronic acids and their pinacol esters was achieved through regioselective lithiation of the pyrazole ring, demonstrating their use as reagents in organic synthesis (Ivachtchenko et al., 2004).
Functionalized Cyclic 1-Alkenylboronates : A two-step procedure was reported for synthesizing a pinacol ester of (1,3-butadien-2-yl)boronic acid, which was extremely reactive in Diels-Alder reactions to produce functionalized cyclic 1-alkenylboronates (Kamabuchi et al., 1993).
Analysis of Reactive Pinacolboronate Esters : Pinacolboronate esters are widely used in Suzuki coupling reactions for the synthesis of complex molecules. Their unique analytical challenges due to facile hydrolysis to boronic acid were addressed through unconventional approaches, demonstrating their critical role in purity analysis (Zhong et al., 2012).
Properties
IUPAC Name |
2-but-2-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZPWTQUZJEVQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167773-06-0, 91890-02-7 | |
Record name | 2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-Buten-2-ylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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